molecular formula C8H8Cl2N2O2 B1307892 2-(3,4-Dichlorophenoxy)acetohydrazide CAS No. 32022-41-6

2-(3,4-Dichlorophenoxy)acetohydrazide

Cat. No.: B1307892
CAS No.: 32022-41-6
M. Wt: 235.06 g/mol
InChI Key: ZJNOLANCJVKMLD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(3,4-Dichlorophenoxy)acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer . The interaction with c-Met kinase involves binding to the hinge region of the enzyme, leading to inhibition of its activity. This interaction is crucial for its antiproliferative effects on cancer cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antiproliferative activities against cancer cell lines such as MCF-7, HT-29, and A549 . These effects are mediated through the inhibition of c-Met kinase, leading to reduced cell proliferation and migration. Additionally, it has been shown to alter the expression of stress defense genes and proteins, enhancing the cell’s ability to respond to stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hinge region of c-Met kinase, leading to the inhibition of its kinase activity . This inhibition prevents the autophosphorylation of the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and migration. Additionally, molecular docking studies have confirmed that this compound selectively binds to c-Met kinase, further validating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in gene expression and cellular metabolism . For instance, it has been observed to induce lung inflammation and alter the pulmonary transcriptome profile in animal models . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects. For example, chronic exposure to high doses of this compound has been associated with hepatic, renal, and pancreatic damage in rats . These effects are dose-dependent, with higher doses leading to more severe damage. Additionally, the compound has been shown to induce lung inflammation and alter the expression of genes involved in the small cell lung cancer pathway .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as tfdA and tfdB, which are responsible for the degradation of 2,4-dichlorophenoxyacetic acid . These enzymes catalyze the initial cleavage of the ether bond, leading to the formation of intermediate metabolites. The compound’s involvement in these metabolic pathways highlights its role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation within specific tissues are influenced by its interactions with binding proteins. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the endoplasmic reticulum, where it interacts with enzymes involved in phenylpropanoid metabolism . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

2-(3,4-Dichlorophenoxy)acetohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research .

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNOLANCJVKMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404516
Record name 2-(3,4-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32022-41-6
Record name 2-(3,4-Dichlorophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32022-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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